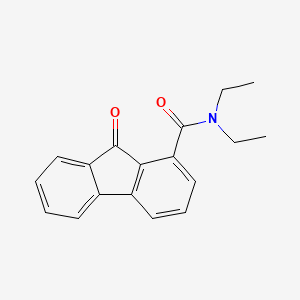
N,N-diethyl-9-oxofluorene-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-diethyl-9-oxofluorene-1-carboxamide, also known as DEFC, is a synthetic compound that has gained increasing attention in scientific research due to its potential applications in various fields. DEFC belongs to the class of oxofluorenes, which are known for their unique chemical and physical properties.
Mecanismo De Acción
The mechanism of action of N,N-diethyl-9-oxofluorene-1-carboxamide is not fully understood, but it is believed to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting this enzyme, N,N-diethyl-9-oxofluorene-1-carboxamide may increase the levels of acetylcholine in the brain, which is important for cognitive function.
Biochemical and Physiological Effects:
N,N-diethyl-9-oxofluorene-1-carboxamide has been shown to have various biochemical and physiological effects in animal models. In one study, N,N-diethyl-9-oxofluorene-1-carboxamide was found to improve cognitive function in rats with induced memory impairment. In another study, N,N-diethyl-9-oxofluorene-1-carboxamide was found to have antioxidant properties and protect against oxidative stress in the liver. However, more research is needed to fully understand the biochemical and physiological effects of N,N-diethyl-9-oxofluorene-1-carboxamide.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N,N-diethyl-9-oxofluorene-1-carboxamide in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one limitation is its relatively high cost compared to other compounds, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on N,N-diethyl-9-oxofluorene-1-carboxamide. One area of interest is its potential as a therapeutic agent for the treatment of Alzheimer's disease. Further studies are needed to determine the efficacy and safety of N,N-diethyl-9-oxofluorene-1-carboxamide in humans. Another area of interest is its potential as a starting material for the synthesis of new compounds with potential therapeutic applications. Overall, N,N-diethyl-9-oxofluorene-1-carboxamide has shown great potential in various fields of research and is a promising compound for future studies.
Métodos De Síntesis
The synthesis of N,N-diethyl-9-oxofluorene-1-carboxamide involves a series of chemical reactions that require specialized equipment and expertise. One of the most common methods for synthesizing N,N-diethyl-9-oxofluorene-1-carboxamide is through the reaction of 9-fluorenone with diethylamine in the presence of a catalyst such as sodium ethoxide. The resulting product is then purified through various techniques such as column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
N,N-diethyl-9-oxofluorene-1-carboxamide has been widely used in scientific research due to its potential applications in various fields such as organic chemistry, biochemistry, and pharmacology. In organic chemistry, N,N-diethyl-9-oxofluorene-1-carboxamide has been used as a starting material for the synthesis of various compounds such as amino acids and peptides. In biochemistry, N,N-diethyl-9-oxofluorene-1-carboxamide has been studied for its potential as an enzyme inhibitor, specifically for the inhibition of acetylcholinesterase. In pharmacology, N,N-diethyl-9-oxofluorene-1-carboxamide has been investigated for its potential as a therapeutic agent for the treatment of Alzheimer's disease.
Propiedades
IUPAC Name |
N,N-diethyl-9-oxofluorene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2/c1-3-19(4-2)18(21)15-11-7-10-13-12-8-5-6-9-14(12)17(20)16(13)15/h5-11H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBLCKUHHJIJSSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=CC2=C1C(=O)C3=CC=CC=C23 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-diethyl-9-oxo-9H-fluorene-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methyl-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)thiophene-2-carboxamide](/img/structure/B2725255.png)
![2,5-dichloro-N-[(2S,3S)-1-(dimethylamino)-3-methylpentan-2-yl]pyridine-4-carboxamide](/img/structure/B2725256.png)
![4-[(E)-Amino(hydrazono)methyl]-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide](/img/structure/B2725257.png)

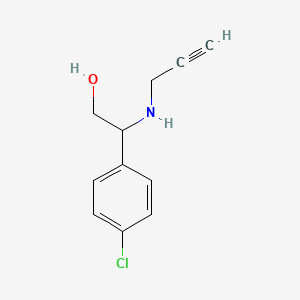
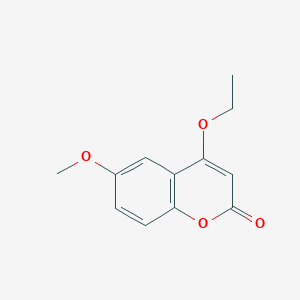
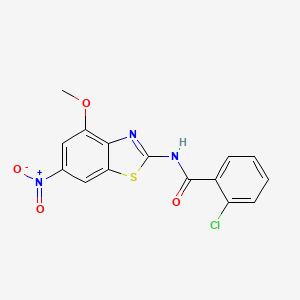
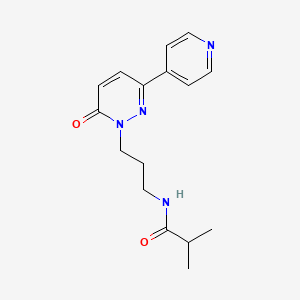

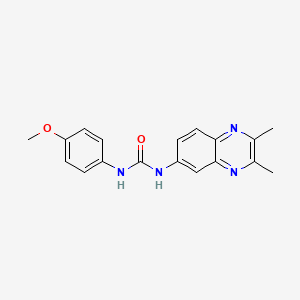


![N-[3-(1,1-Dioxo-1,2-thiazolidin-2-yl)propyl]but-2-ynamide](/img/structure/B2725274.png)
